L 658758

Description

Properties

CAS No. |

116507-04-1 |

|---|---|

Molecular Formula |

C16H20N2O9S |

Molecular Weight |

416.4 g/mol |

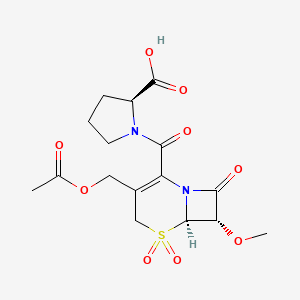

IUPAC Name |

(2S)-1-[(6R,7S)-3-(acetyloxymethyl)-7-methoxy-5,5,8-trioxo-5λ6-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbonyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C16H20N2O9S/c1-8(19)27-6-9-7-28(24,25)15-12(26-2)14(21)18(15)11(9)13(20)17-5-3-4-10(17)16(22)23/h10,12,15H,3-7H2,1-2H3,(H,22,23)/t10-,12-,15+/m0/s1 |

InChI Key |

SMZXYXKZTNLAKY-ITDIGPHOSA-N |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@H](C2=O)OC)S(=O)(=O)C1)C(=O)N3CCC[C@H]3C(=O)O |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)OC)S(=O)(=O)C1)C(=O)N3CCCC3C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-acetoxymethyl-7-methoxy-1-aza-5-thia-8-oxo-bicyclo(4.2.0)oct-2-ene-2-carboxypyrrolidine carboxamide L 658,758 L 658758 L-658,758 L-658758 |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery of L-658,758: A Potent Cephalosporin-Based Inhibitor of Human Leukocyte Elastase

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Human leukocyte elastase (HLE), a serine proteinase released by neutrophils, plays a critical role in the breakdown of connective tissues. While essential for immune responses, excessive HLE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis (CF), and acute respiratory distress syndrome (ARDS). The development of potent and selective HLE inhibitors is therefore a significant therapeutic goal. This technical guide details the discovery and characterization of L-658,758, a novel cephalosporin-based inhibitor of HLE.

L-658,758, with the chemical name 3-(acetoxymethyl)-2-[(2(S)-carboxypyrrolidino)carbonyl]-7α-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene, 5,5-dioxide, emerged from a focused drug discovery program aimed at identifying effective HLE inhibitors suitable for therapeutic use.[1] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and mechanistic insights that led to the selection of L-658,758 as a promising clinical candidate.

Quantitative Data Summary

The inhibitory activity of L-658,758 against human leukocyte elastase and other serine proteases has been extensively quantified. The following tables summarize the key in vitro and in vivo data.

| Parameter | Value | Enzyme | Conditions | Reference |

| kobs/[I] | 1,300,000 M-1s-1 | Human Leukocyte Elastase (HLE) | pH 7.5 | [2] |

| Partition Ratio | 2.0 | Human Leukocyte Elastase (HLE) | - | [2] |

| Half-life (t1/2) of HLE-inhibitor complex | 9 hours | Human Leukocyte Elastase (HLE) | 37°C | [2] |

| Inhibition of Elastinolysis | >97% | CF Sputum Sol Elastase | 0.1 mM L-658,758 | [3] |

Table 1: In Vitro Inhibition Profile of L-658,758

| Animal Model | Administration Route | Key Finding | Reference |

| Hamster | Topical Aerosol | Effective in lung hemorrhage model | [1] |

| Hamster | Intravenous | No effect on LTB4-induced vascular leakage | [4] |

Table 2: In Vivo Evaluation of L-658,758

Experimental Protocols

The discovery and characterization of L-658,758 involved a series of key experiments. The methodologies for these are detailed below.

Inhibition of Human Leukocyte Elastase (In Vitro)

Objective: To determine the rate of inactivation of HLE by L-658,758.

Materials:

-

Human Leukocyte Elastase (HLE)

-

L-658,758

-

Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA

-

Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij 35

Procedure:

-

A solution of HLE in the assay buffer was prepared.

-

L-658,758 was added to the HLE solution at various concentrations.

-

At specific time intervals, aliquots of the HLE/inhibitor mixture were removed.

-

The residual enzymatic activity was measured by adding the substrate and monitoring the change in absorbance at 410 nm, corresponding to the release of p-nitroaniline.

-

The apparent second-order rate constant for inactivation (kobs/[I]) was determined from the slope of a plot of the pseudo-first-order rate constant (kobs) versus the inhibitor concentration ([I]).

In Vivo Hamster Lung Hemorrhage Model

Objective: To assess the efficacy of L-658,758 in an in vivo model of HLE-induced lung damage.

Materials:

-

Male golden Syrian hamsters

-

Human Leukocyte Elastase (HLE)

-

L-658,758 formulated for aerosol delivery

-

Saline solution

Procedure:

-

Hamsters were anesthetized.

-

Aerosolized L-658,758 or vehicle control was administered intratracheally.

-

After a specified period, HLE in saline was instilled intratracheally to induce lung hemorrhage.

-

After a further incubation period, the animals were sacrificed.

-

The lungs were lavaged with saline, and the amount of hemorrhage was quantified by measuring the absorbance of hemoglobin in the lavage fluid at 540 nm.

-

The inhibitory effect of L-658,758 was determined by comparing the hemorrhage in treated animals to that in control animals.

Mechanism of Action and Signaling Pathways

L-658,758 is a mechanism-based, or suicide, inhibitor of HLE.[2] The inhibitory mechanism involves a multi-step process that leads to a stable, functionally irreversible inactivation of the enzyme.

Caption: Mechanism of HLE inhibition by L-658,758.

The initial step is the formation of a reversible Michaelis complex between HLE and L-658,758. This is followed by the acylation of the active site serine residue of HLE by the β-lactam ring of the cephalosporin. This acylation results in the opening of the β-lactam ring and the expulsion of the leaving group at the 3'-position. The resulting acyl-enzyme intermediate can then partition between two pathways: hydrolysis, which regenerates the active enzyme, or a chemical rearrangement to form a stable, irreversibly inactivated enzyme complex.[2] The low partition ratio of 2.0 for L-658,758 indicates that for every two molecules of inhibitor that are hydrolyzed, one molecule leads to the stable inactivation of the enzyme, making it a highly efficient inhibitor.[2]

Experimental Workflow for Inhibitor Screening

The discovery of L-658,758 was the result of a systematic screening and optimization process. The general workflow for identifying and characterizing potential HLE inhibitors is depicted below.

Caption: General workflow for serine proteinase inhibitor discovery.

Conclusion

L-658,758 is a potent, time-dependent inhibitor of human leukocyte elastase that demonstrates efficacy in preclinical models of HLE-mediated tissue injury.[1] Its mechanism of action, involving the formation of a stable acyl-enzyme complex, leads to prolonged inhibition of the target enzyme.[2] The data and experimental protocols summarized in this guide provide a comprehensive overview of the discovery and preclinical characterization of L-658,758, highlighting its potential as a therapeutic agent for the treatment of inflammatory diseases characterized by excessive elastase activity.

References

- 1. Inhibition of human leukocyte elastase. 4. Selection of a substituted cephalosporin (L-658,758) as a topical aerosol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of inhibition of human leukocyte elastase by two cephalosporin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. journals.physiology.org [journals.physiology.org]

The Genesis of L-658,758: A Potent Cephalosporin-Based Inhibitor of Human Neutrophil Elastase

For Immediate Release

L-658,758, a novel cephalosporin-based compound, emerged from the dedicated research and development efforts at Merck Sharp and Dohme Research Laboratories. This potent, time-dependent inhibitor of human neutrophil elastase (HNE) was designed to address the pathological consequences of excessive elastolytic activity in inflammatory diseases. Its development marked a significant advancement in the pursuit of targeted therapies for conditions such as emphysema and cystic fibrosis, where HNE-mediated tissue damage is a key pathological feature.

Core Compound Details

| Property | Value | Reference |

| Chemical Name | 1-[[3-(acetoxymethyl)-7α-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-yl]carbonyl]proline S,S-dioxide | [1] |

| CAS Number | 116507-04-1 | |

| Molecular Formula | C16H20N2O9S | |

| Molecular Weight | 416.4 g/mol | |

| Target Enzyme | Human Neutrophil Elastase (HNE, EC 3.4.21.37) | [2] |

Quantitative Analysis of HNE Inhibition

L-658,758 is characterized as a mechanism-based, functionally irreversible inhibitor of human neutrophil elastase.[1] The inhibitory process involves the formation of a stable enzyme-inhibitor complex, rendering the elastase inactive. The following table summarizes the key quantitative parameters of this interaction.

| Parameter | Value | Description | Reference |

| Partition Ratio | 2.0 | The number of inhibitor molecules hydrolyzed per molecule of enzyme inactivated. A low partition ratio indicates high efficiency. | [1] |

| Half-life (t½) of HNE-Inhibitor Complex | 9 hours (at 37°C) | The time required for half of the stable enzyme-inhibitor complex to dissociate, indicating functional irreversibility. | [1] |

| Inhibition of Elastinolysis in CF Sputum | >97% | Demonstrates high efficacy in a complex biological sample relevant to its therapeutic target. |

Unraveling the Mechanism of Action: A Multi-Step Process

The inhibitory action of L-658,758 against human neutrophil elastase is a sophisticated, multi-step process that ultimately leads to the inactivation of the enzyme. This mechanism-based inhibition is a hallmark of its design, ensuring potent and prolonged suppression of elastolytic activity.

The process begins with the formation of a non-covalent Michaelis complex, where the inhibitor binds to the active site of HNE. This is followed by the acylation of the active site serine residue (Ser-195), a key step in the catalytic mechanism of serine proteases. During this acylation, the acetoxymethyl group at the 3'-position of the cephalosporin core is liberated.[1]

A critical feature of this mechanism is the partitioning of the resulting acyl-enzyme intermediate. This intermediate can either undergo hydrolysis, which would regenerate the active enzyme, or proceed through an intramolecular reaction to form a stable, irreversibly inactivated enzyme-inhibitor complex.[1] The high stability of this final complex is believed to arise from a Michael addition reaction involving the active site histidine (His-57) and the 3'-methylene of the inhibitor.[1]

Experimental Protocols

Synthesis of L-658,758

While the specific, detailed synthesis protocol for L-658,758 is proprietary to Merck Sharp and Dohme Research Laboratories, the general synthetic strategy for this class of 3'-substituted cephalosporin sulfones has been described. The synthesis originates from a 3-(hydroxymethyl)cephalosporin, which is prepared by the hydrolysis of the corresponding acetate.[3] The core cephalosporin structure is then further modified at the 3'-position and the sulfur atom is oxidized to a sulfone, which has been shown to be crucial for potent HNE inhibitory activity.

Human Neutrophil Elastase Inhibition Assay

The following protocol outlines a typical fluorometric assay to determine the inhibitory activity of compounds like L-658,758 against human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (purified)

-

L-658,758 (or other test inhibitor)

-

Fluorogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin; MeOSuc-AAPV-AMC)

-

Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of HNE, L-658,758, and the fluorogenic substrate in the assay buffer.

-

Inhibitor Addition: Add serial dilutions of L-658,758 to the wells of the 96-well plate. Include wells for positive (no inhibitor) and negative (no enzyme) controls.

-

Enzyme Addition: Add a solution of HNE to all wells except the negative controls.

-

Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Fluorescence Measurement: Immediately begin measuring the fluorescence intensity in a kinetic mode at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm. Continue readings for a set period (e.g., 30 minutes).

-

Data Analysis: Determine the rate of substrate hydrolysis from the linear portion of the fluorescence versus time plot. Calculate the percent inhibition for each concentration of L-658,758 and determine the IC50 value. For time-dependent inhibitors, further analysis can be performed to calculate the inactivation rate constant (kinact) and the inhibitor affinity constant (KI).

Conclusion

L-658,758 stands as a testament to the power of rational drug design in targeting key enzymes implicated in human disease. Its development at Merck Sharp and Dohme Research Laboratories provided a valuable pharmacological tool for studying the role of human neutrophil elastase in various pathologies and paved the way for further exploration of cephalosporin-based inhibitors as potential therapeutic agents. The detailed understanding of its mechanism of action continues to inform the development of next-generation elastase inhibitors.

References

- 1. Mechanism of inhibition of human leukocyte elastase by two cephalosporin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cephalosporin antibiotics can be modified to inhibit human leukocyte elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of human leukocyte elastase. 3. Synthesis and activity of 3'-substituted cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Chemical Properties of L-658,758

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-658,758 is a potent, time-dependent inhibitor of human leukocyte elastase (HLE), a serine protease implicated in the pathology of various inflammatory diseases. This technical guide provides a comprehensive overview of the fundamental chemical and biological properties of L-658,758. It includes a summary of its core chemical attributes, detailed methodologies for its characterization, and an exploration of its mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of serine protease inhibitors.

Core Chemical Properties

L-658,758 is a synthetic cephalosporin derivative designed for the potent and selective inhibition of human leukocyte elastase.[1] Its systematic IUPAC name is 3-(acetoxymethyl)-2-[(2S)-carboxypyrrolidino)carbonyl]-7α-methoxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene, 5,5-dioxide.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₂₀N₂O₉S | [1] |

| Molecular Weight | 416.4 g/mol | [1] |

| CAS Number | 116507-04-1 | [1] |

| Class | Cephalosporin | [1] |

Biological Activity and Mechanism of Action

L-658,758 is a specific and potent time-dependent inhibitor of human leukocyte elastase (HLE).[1] HLE is a serine protease found in the azurophilic granules of neutrophils and is involved in the degradation of extracellular matrix proteins, most notably elastin.[2] Under pathological conditions, excessive HLE activity can contribute to tissue damage in diseases such as emphysema and other inflammatory disorders.[3]

The inhibitory action of L-658,758, like other cephalosporin-based inhibitors, is proposed to involve the acylation of the active site serine residue (Ser-195) of HLE.[3] This mechanism is analogous to the inhibition of bacterial transpeptidases by β-lactam antibiotics. The process is time-dependent, indicating a two-step mechanism: an initial reversible binding followed by a slower, covalent modification of the enzyme.

Signaling Pathway of Human Leukocyte Elastase Inhibition

The following diagram illustrates the proposed mechanism of action for L-658,758 in inhibiting human leukocyte elastase.

Experimental Protocols

Human Leukocyte Elastase Inhibition Assay

The following is a generalized protocol for determining the inhibitory activity of L-658,758 against HLE, based on common methodologies for serine protease inhibitors.

Objective: To determine the IC₅₀ and kinetic parameters (kinact, Ki) of L-658,758 for HLE.

Materials:

-

Human Leukocyte Elastase (purified)

-

L-658,758

-

Chromogenic or fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA)

-

Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of L-658,758 in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer.

-

Prepare a working solution of HLE in the assay buffer.

-

Prepare a working solution of the HLE substrate in the assay buffer.

-

-

Assay:

-

To the wells of a 96-well microplate, add the assay buffer and varying concentrations of L-658,758.

-

Add the HLE solution to each well to initiate the pre-incubation.

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period to allow for time-dependent inhibition.

-

Initiate the enzymatic reaction by adding the HLE substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the progress curves.

-

Plot the percentage of HLE inhibition versus the logarithm of the L-658,758 concentration to determine the IC₅₀ value.

-

For time-dependent inhibition, plot the pseudo-first-order rate constant (kobs) against the inhibitor concentration to determine kinact and Ki.

-

In Vivo Hamster Lung Hemorrhage Model

This in vivo model was utilized to assess the topical activity of L-658,758.[1]

Objective: To evaluate the efficacy of aerosolized L-658,758 in preventing HLE-induced lung hemorrhage in hamsters.

Procedure:

-

Animal Model: Use a hamster model of HLE-induced lung hemorrhage.

-

Inhibitor Administration: Administer L-658,758 as a topical aerosol directly to the lungs of the hamsters.

-

HLE Challenge: After a specified time following inhibitor administration, instill a solution of human leukocyte elastase into the lungs to induce hemorrhage.

-

Assessment: After a set period, sacrifice the animals and quantify the extent of lung hemorrhage, for example, by spectrophotometric analysis of hemoglobin in lung lavage fluid.

-

Analysis: Compare the degree of hemorrhage in treated animals to that in control animals (receiving vehicle and HLE) to determine the protective effect of L-658,758.

Synthesis

The synthesis of L-658,758 is a multi-step process starting from a cephalosporin antibiotic precursor. The key structural modifications involve the introduction of the 7α-methoxy group and the C-2 (2S)-carboxypyrrolidino)carbonyl side chain. While the full synthetic route is complex and proprietary, it generally follows established principles of β-lactam chemistry.

General Synthetic Workflow

The following diagram outlines a conceptual workflow for the synthesis of L-658,758.

Quantitative Data

Conclusion

L-658,758 is a well-characterized cephalosporin-based inhibitor of human leukocyte elastase. Its development highlights a successful structure-activity relationship study that led to a potent and selective compound with significant in vivo efficacy when administered topically as an aerosol. This technical guide provides a foundational understanding of its chemical properties, biological activity, and the experimental methodologies used in its evaluation, making it a useful reference for researchers in the field of serine protease inhibition and drug development.

References

L-658,758: A Technical Guide to its Mechanism of Action on Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-658,758 is a potent, time-dependent, and irreversible inhibitor of key serine proteases, notably human neutrophil elastase (HNE) and proteinase-3. As a cephalosporin-based compound, its mechanism of action is of significant interest in the development of therapeutic agents for inflammatory diseases where excessive protease activity is implicated. This guide provides a detailed overview of the core mechanism of action of L-658,758, its target specificity, and the experimental methodologies used to characterize its inhibitory activity.

Core Mechanism of Action: Covalent Inhibition

The primary mechanism by which L-658,758 inhibits serine proteases is through the formation of a stable, covalent acyl-enzyme intermediate with the active site serine residue of the target enzyme. This effectively renders the enzyme inactive. The process can be conceptualized in the following steps:

-

Initial Binding: L-658,758 first binds non-covalently to the active site of the serine protease, forming a reversible Michaelis-like complex.

-

Nucleophilic Attack: The highly reactive serine residue in the catalytic triad of the protease performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring of the cephalosporin.

-

Ring Opening and Acylation: This attack leads to the opening of the β-lactam ring and the formation of a covalent acyl-enzyme intermediate. This acylation of the active site serine is the key inactivating step.

-

Stable Intermediate: The resulting acyl-enzyme complex is stable and does not readily undergo deacylation, leading to the irreversible inhibition of the enzyme.

This mechanism is characteristic of β-lactam compounds, which are well-known inhibitors of serine-containing enzymes.

Target Specificity and Inhibitory Activity

L-658,758 exhibits a specific inhibitory profile, primarily targeting neutrophil serine proteases. It has been demonstrated to be an effective inhibitor of human neutrophil elastase (HNE) and proteinase-3.[1] Conversely, it does not inhibit metalloelastases, such as human and mouse macrophage metalloelastase and Pseudomonas aeruginosa elastase.[1] This selectivity is crucial for its potential as a targeted therapeutic agent.

While the qualitative inhibitory activity of L-658,758 is established, specific quantitative kinetic parameters from the searched resources are not available. The following table summarizes the known inhibitory profile of L-658,758.

| Target Enzyme | Class | Inhibition by L-658,758 | Quantitative Data (Ki, IC50, k_inact) |

| Human Neutrophil Elastase (HNE) | Serine Protease | Yes | Not Available |

| Proteinase-3 | Serine Protease | Yes | Not Available |

| Macrophage Metalloelastase | Metallo-protease | No | Not Applicable |

| P. aeruginosa Elastase | Metallo-protease | No | Not Applicable |

Table 1: Inhibitory Specificity of L-658,758

Experimental Protocols

The characterization of serine protease inhibitors like L-658,758 typically involves in vitro enzyme inhibition assays. Below is a representative protocol for assessing the inhibition of human neutrophil elastase.

Objective: To determine the inhibitory potential of L-658,758 against human neutrophil elastase.

Materials:

-

Human Neutrophil Elastase (HNE)

-

L-658,758 (test inhibitor)

-

N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (HNE substrate)

-

Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij-35

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of HNE in the assay buffer.

-

Prepare a stock solution of L-658,758 in DMSO. Further dilute in assay buffer to desired concentrations.

-

Prepare a stock solution of the HNE substrate in DMSO. Further dilute in assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Assay Buffer

-

A specific concentration of L-658,758 solution (or vehicle control - DMSO in buffer).

-

HNE solution.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction:

-

Add the HNE substrate solution to each well to initiate the enzymatic reaction.

-

-

Data Acquisition:

-

Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time. The p-nitroanilide released upon substrate cleavage absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the linear portion of the absorbance vs. time curves).

-

Determine the percent inhibition for each concentration of L-658,758 relative to the vehicle control.

-

For time-dependent inhibitors, the rate of inactivation (kobs) can be determined at different inhibitor concentrations. A plot of kobs versus inhibitor concentration can be used to determine the inactivation rate constant (kinact) and the inhibition constant (Ki).

-

Conclusion

L-658,758 is a specific, covalent inhibitor of the serine proteases human neutrophil elastase and proteinase-3. Its mechanism of action, centered on the acylation of the active site serine via its cephalosporin structure, makes it a valuable tool for studying the roles of these proteases in disease and a potential lead compound for therapeutic development. Further research to elucidate the precise kinetic parameters of its interaction with its target enzymes will be crucial for its future applications.

References

L-658,758: A Potent Mechanism-Based Inhibitor of Human Neutrophil Elastase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of L-658,758, a cephalosporin-based inhibitor of human neutrophil elastase (HNE). Human neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases, including cystic fibrosis and chronic obstructive pulmonary disease (COPD). L-658,758 has been identified as a potent and functionally irreversible inhibitor of this enzyme, making it a significant subject of study for therapeutic development.

Mechanism of Action

L-658,758 functions as a mechanism-based inhibitor of human leukocyte elastase (HLE), another term for human neutrophil elastase. The inhibitory process begins with the formation of a non-covalent Michaelis complex between the inhibitor and the enzyme. This is followed by the acylation of the active site serine residue of HNE by the cephalosporin derivative. A key feature of this interaction is the subsequent liberation of a group on the 3'-methylene of L-658,758. This leads to an intermediate that partitions between two pathways: hydrolysis, which regenerates the active enzyme, and a further modification that results in a stable, functionally irreversible HNE-inhibitor complex[1]. The stability of this final complex is likely due to a Michael addition on the active site histidine to the 3'-methylene[1].

Inhibition Kinetics and Efficacy

L-658,758 demonstrates high potency and specificity as an inhibitor of human neutrophil elastase. Its efficacy is highlighted by a low partition ratio and a long half-life of the enzyme-inhibitor complex.

| Parameter | Value | Reference |

| Partition Ratio | 2.0 | [1] |

| Half-life of HNE-Inhibitor Complex (at 37°C) | 9 hours | [1] |

| Inhibition of Elastinolytic Activity in CF Sputum | > 97% | [2] |

The partition ratio of 2.0 indicates that for every two molecules of inhibitor processed, one molecule of enzyme is irreversibly inactivated, nearing the efficiency of an optimal inhibitor[1]. The long half-life of the complex underscores its characterization as a functionally irreversible inhibitor[1]. Furthermore, its ability to inhibit over 97% of the elastinolytic activity in sputum from cystic fibrosis patients demonstrates its potent efficacy in a complex biological milieu[2].

Specificity

Studies have shown that L-658,758 is effective against human neutrophil elastase and proteinase-3. However, it does not inhibit metalloelastases, such as human and mouse macrophage metalloelastase and Pseudomonas aeruginosa elastase, highlighting its specificity for certain serine proteases[2].

Experimental Protocols

The following outlines a general methodology for assessing the inhibitory activity of compounds like L-658,758 against human neutrophil elastase.

Human Neutrophil Elastase Inhibition Assay

1. Materials:

- Purified Human Neutrophil Elastase (HNE)

- Fluorogenic substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC)

- Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Tween 20

- Inhibitor: L-658,758

- Dimethyl sulfoxide (DMSO) for inhibitor dilution

- 96-well black microplates

- Fluorescence microplate reader (Excitation: ~380-400 nm, Emission: ~460-505 nm)

2. Procedure:

- Prepare a stock solution of L-658,758 in DMSO and make serial dilutions in the assay buffer.

- Add a defined amount of purified HNE to each well of the microplate.

- Add the different concentrations of L-658,758 to the wells containing HNE and incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for enzyme-inhibitor binding.

- Initiate the enzymatic reaction by adding the fluorogenic substrate MeOSuc-AAPV-AMC to each well.

- Monitor the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the residual enzyme activity.

- Include appropriate controls: a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only).

3. Data Analysis:

- Calculate the rate of reaction for each inhibitor concentration.

- Determine the percentage of inhibition relative to the positive control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

Signaling Pathway of Human Neutrophil Elastase

Caption: Signaling pathway initiated by Human Neutrophil Elastase (HNE).

Experimental Workflow for HNE Inhibition Assay

Caption: Workflow for determining HNE inhibition by L-658,758.

References

L-658,758: A Technical Guide to its Function as a Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-658,758 is a potent and specific inhibitor of serine proteinases, with a primary focus of research on its activity against neutrophil elastase (ELA2). As a cephalosporin-based β-lactam, it acts as a highly specific and irreversible inhibitor of this key enzyme involved in inflammation and tissue damage.[1] This technical guide provides a comprehensive overview of the biochemical function of L-658,758, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its role in key signaling pathways.

Core Function and Mechanism of Action

L-658,758 targets and inhibits neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or injury, neutrophils release elastase, which can degrade a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. By irreversibly binding to neutrophil elastase, L-658,758 effectively neutralizes its proteolytic activity. This inhibition has been shown to be beneficial in preclinical models of inflammatory conditions such as ischemia-reperfusion injury and endotoxin-induced lung inflammation.

Quantitative Inhibitory Data

The inhibitory potency of L-658,758 against neutrophil elastase has been quantified in biochemical assays. The following table summarizes the available data.

| Parameter | Value | Species/System | Reference |

| IC50 | 38 µM | Human (inhibition of neutrophil elastase-α1-proteinase inhibitor complex formation) | [1] |

| Second-order rate constant (kinact/Ki) | 44,000 M-1s-1 | Rat neutrophil elastase | [1] |

Signaling Pathways

L-658,758 exerts its protective effects in conditions like ischemia-reperfusion injury by modulating key signaling pathways related to inflammation and vascular function. A primary mechanism involves the interplay between neutrophil elastase, nitric oxide (NO), and prostacyclin (PGI2) production in the endothelium.

References

An In-depth Technical Guide to the Identification of the Target Enzyme for L-658,758

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and characterization of the primary enzymatic target of L-658,758, a potent and selective enzyme inhibitor. This document details the quantitative inhibitory data, the experimental methodologies used for target identification, and the relevant biological pathways.

Executive Summary

L-658,758 is a cephalosporin-based, time-dependent inhibitor that has been identified to selectively target human neutrophil elastase (HNE) , also known as human leukocyte elastase (HLE).[1] It also demonstrates inhibitory activity against a related serine proteinase, proteinase-3 .[2][3] The specificity of L-658,758 is highlighted by its lack of inhibition against metalloelastases, such as those from macrophages and Pseudomonas aeruginosa.[2][3] This targeted activity makes L-658,758 a significant molecule in the study of inflammatory diseases where neutrophil-derived proteases are implicated, particularly in pulmonary conditions like cystic fibrosis.[1][2]

Quantitative Inhibitory Data

The inhibitory potency of L-658,758 against its target enzymes has been quantified through various enzymatic assays. The following tables summarize the key inhibition constants.

| Enzyme Target | Inhibitor | Inhibition Constant (IC50) | Kinetic Parameters | Reference |

| Human Neutrophil Elastase (HNE/HLE) | L-658,758 | Data not explicitly found in provided search results | Time-dependent inhibition | [1] |

| Proteinase-3 | L-658,758 | Data not explicitly found in provided search results | Effective inhibitor | [2][3] |

| Macrophage Metalloelastase | L-658,758 | No inhibition | - | [2][3] |

| Pseudomonas aeruginosa Elastase | L-658,758 | No inhibition | - | [2][3] |

Note: While specific IC50 values were not available in the provided search snippets, the literature strongly supports L-658,758 as a potent inhibitor of HNE and Proteinase-3.

Experimental Protocols

The identification of HNE as the target for L-658,758 and the characterization of its inhibitory properties rely on established biochemical assays. A generalized protocol for a human neutrophil elastase inhibition assay is provided below.

Human Neutrophil Elastase (HNE) Inhibition Assay

Objective: To determine the inhibitory activity of a test compound (e.g., L-658,758) against human neutrophil elastase.

Materials:

-

Purified Human Neutrophil Elastase (HNE)

-

Fluorogenic HNE substrate (e.g., N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin)

-

Assay Buffer (e.g., 200 mM Tris-HCl, pH 7.5, with 0.01% bovine serum albumin and 0.05% Tween-20)

-

Test Inhibitor (L-658,758) dissolved in an appropriate solvent (e.g., DMSO)

-

Positive Control Inhibitor (e.g., Sivelestat)

-

96-well, black, flat-bottom microtiter plates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the HNE substrate in a suitable solvent.

-

Prepare serial dilutions of the test inhibitor and the positive control inhibitor in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (e.g., <1%) in all wells to avoid effects on enzyme activity.

-

Dilute the purified HNE in the assay buffer to the desired working concentration.

-

-

Assay Plate Setup:

-

Add the serially diluted test inhibitor or controls to the wells of the 96-well plate.

-

Include wells for "enzyme control" (no inhibitor) and "blank" (no enzyme).

-

Add the diluted HNE solution to all wells except for the "blank" wells.

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined pre-incubation period to allow the inhibitor to bind to the enzyme.

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding the HNE substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the increase in fluorescence intensity over time. The excitation and emission wavelengths will depend on the specific fluorogenic substrate used (e.g., 355 nm excitation and 460 nm emission for the example substrate). Kinetic readings should be taken at regular intervals (e.g., every 30 seconds for 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction rates (slopes of the linear portion of the fluorescence versus time curves) for each well.

-

Determine the percentage of inhibition for each concentration of the test inhibitor relative to the enzyme control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway of Human Neutrophil Elastase in Lung Inflammation

Caption: HNE's role in lung inflammation and the inhibitory action of L-658,758.

Experimental Workflow for HNE Inhibitor Screening

Caption: A typical workflow for screening inhibitors of human neutrophil elastase.

References

Preliminary Efficacy of L-658,758: Data Inconclusive from Publicly Available Research

An in-depth review of publicly accessible scientific literature and data repositories has yielded insufficient information to provide a comprehensive technical guide on the preliminary efficacy of L-658,758. While identified as a serine proteinase inhibitor, detailed quantitative data, experimental protocols, and established signaling pathways associated with L-658,758 are not available in the public domain at this time.[1]

Extensive searches for scholarly articles, clinical trial data, and whitepapers on L-658,758 have not produced the necessary information to fulfill the core requirements of a detailed technical guide for researchers, scientists, and drug development professionals. The lack of available data prevents the creation of structured tables summarizing quantitative efficacy, detailed methodologies of key experiments, and diagrams of associated signaling pathways.

Further research into this compound may be ongoing, and the information may exist in proprietary databases or internal research documents not accessible through public searches. Researchers with access to more specialized or internal data sources may be able to gather the required information.

It is recommended that individuals seeking this information consult internal documentation, contact researchers known to be working in the field of serine proteinase inhibitors, or monitor scientific publications and conferences for any future disclosures related to L-658,758. Without primary research data, a thorough analysis and presentation of L-658,758's efficacy and mechanism of action cannot be responsibly constructed.

References

An In-depth Technical Guide to L-658,758: A Potent Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-658,758 (CAS Number 116507-04-1) is a potent, cephalosporin-based inhibitor of serine proteinases, with significant activity against human neutrophil elastase (NE). Research has demonstrated its efficacy in inhibiting the enzymatic activity of NE found in the sputum of cystic fibrosis (CF) patients, suggesting its potential as a therapeutic agent in inflammatory lung diseases characterized by excessive neutrophil activity. This document provides a comprehensive overview of the available research on L-658,758, including its inhibitory activity, the signaling pathways modulated by neutrophil elastase, and detailed experimental protocols for assessing its efficacy.

Introduction

Neutrophil elastase (NE) is a powerful serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in host defense by degrading proteins of invading pathogens, its excessive and unregulated activity in chronic inflammatory conditions like cystic fibrosis (CF) contributes significantly to tissue damage and disease progression.[1] In the CF lung, the massive influx of neutrophils leads to high concentrations of NE in the airway secretions. This enzymatic activity overwhelms the endogenous anti-protease screen, leading to the degradation of critical structural proteins of the lung parenchyma, such as elastin, and perpetuating the cycle of inflammation and infection.

L-658,758 has emerged as a significant research compound due to its potent inhibitory action against neutrophil elastase. This technical guide synthesizes the existing scientific literature to provide a detailed resource for researchers and drug development professionals interested in the therapeutic potential of L-658,758 and the broader field of neutrophil elastase inhibition.

Biochemical and Pharmacological Properties of L-658,758

Chemical Information

| Property | Value |

| CAS Number | 116507-04-1 |

| Molecular Formula | C16H20N2O9S |

| Molecular Weight | 416.4 g/mol |

| Class | Serine Proteinase Inhibitor |

Inhibitory Activity

L-658,758 has been demonstrated to be a highly effective inhibitor of human neutrophil elastase and other related proteases found in the airways of cystic fibrosis patients.

| Enzyme/Substrate | Inhibitor | % Inhibition | Reference |

| Elastinolytic Activity in CF Sputum Sol | Secretory Leukoprotease Inhibitor | 90% | [1] |

| Elastinolytic Activity in individual CF Sputum Sol Samples | L-658,758 | >97% | [1] |

| Human Neutrophil Elastase | L-658,758 | Effective Inhibition | [1] |

| Human Proteinase-3 | L-658,758 | Effective Inhibition | [1] |

Signaling Pathways Modulated by Neutrophil Elastase

The pathological effects of neutrophil elastase extend beyond simple protein degradation. NE can modulate various signaling pathways, contributing to the pro-inflammatory environment in the lungs. Inhibition of NE by compounds like L-658,758 is expected to interfere with these pathways.

MUC1 Transcription Signaling Pathway

Neutrophil elastase stimulates the transcription of MUC1, a transmembrane mucin, in lung epithelial cells through a complex signaling cascade.

Caption: Signaling cascade of NE-induced MUC1 gene transcription.

Pro-inflammatory Signaling Activation

Neutrophil elastase also triggers other pro-inflammatory pathways, contributing to the amplification of the inflammatory response.

Caption: Pro-inflammatory pathways activated by Neutrophil Elastase.

Experimental Protocols

The following protocols are based on methodologies described in the literature for assessing the activity of neutrophil elastase and its inhibition in sputum from cystic fibrosis patients.

Preparation of Sputum Solubilized Phase (Sol)

Objective: To prepare the aqueous phase of sputum for enzymatic assays.

Materials:

-

Sputum samples from CF patients

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Micropipettes and sterile tips

Procedure:

-

Collect sputum samples from CF patients.

-

Homogenize the sputum sample by gentle pipetting.

-

Centrifuge the homogenized sputum at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.

-

Carefully collect the supernatant, which is the aqueous sol phase.

-

Store the sol phase at -80°C until use.

Measurement of Elastinolytic Activity

Objective: To quantify the elastin-degrading activity in the sputum sol phase and assess the inhibitory effect of L-658,758.

Materials:

-

Sputum sol phase (prepared as in 4.1)

-

Elastin substrate (e.g., fluorescein-conjugated elastin)

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing NaCl and a detergent like Triton X-100)

-

L-658,758 solution at various concentrations

-

Control inhibitor (e.g., Secretory Leukoprotease Inhibitor)

-

96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer and elastin substrate.

-

To respective wells, add the sputum sol sample.

-

To test the inhibitor, pre-incubate the sputum sol with varying concentrations of L-658,758 or the control inhibitor for a specified time (e.g., 15 minutes) at room temperature before adding to the reaction mixture.

-

Incubate the plate at 37°C for a defined period (e.g., 1-4 hours).

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the fluorescein-conjugated elastin.

-

Calculate the percentage of inhibition by comparing the fluorescence in wells with the inhibitor to the wells with sputum sol alone.

Experimental Workflow for Inhibitor Screening

The following diagram illustrates a typical workflow for screening potential neutrophil elastase inhibitors using CF sputum.

Caption: Workflow for screening neutrophil elastase inhibitors.

Conclusion

L-658,758 is a potent inhibitor of neutrophil elastase with demonstrated efficacy in the context of cystic fibrosis sputum. The ability of this compound to block the majority of elastinolytic activity highlights its potential as a therapeutic candidate for mitigating the destructive inflammatory processes in the CF lung. The elucidation of signaling pathways activated by neutrophil elastase provides further rationale for the development of targeted inhibitors. The experimental protocols outlined in this guide offer a framework for the continued investigation of L-658,758 and other novel neutrophil elastase inhibitors. Further research, including the determination of precise inhibitory constants and in vivo studies, is warranted to fully characterize the therapeutic utility of this compound.

References

Methodological & Application

Application Notes and Protocols for L-658,758: A Potent Human Neutrophil Elastase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays of L-658,758, a potent and selective inhibitor of human neutrophil elastase (HNE). The information is intended to guide researchers in the accurate assessment of its inhibitory activity and to provide context for its mechanism of action.

Introduction

L-658,758 (CAS 116507-04-1) is a small molecule inhibitor belonging to the N-benzoylindazole class of compounds. It has been identified as a highly potent and competitive inhibitor of human neutrophil elastase, a serine protease implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Understanding the in vitro characteristics of L-658,758 is crucial for its further development as a potential therapeutic agent.

Quantitative Data Summary

The inhibitory potency of L-658,758 and its selectivity against other serine proteases are summarized in the table below. This data is crucial for comparing its efficacy and specificity.

| Target Enzyme | Inhibitor | IC50 | Notes |

| Human Neutrophil Elastase (HNE) | L-658,758 | 7 nM | Potent and selective inhibition. |

| Thrombin | L-658,758 | 1.9 µM | Significantly lower potency compared to HNE. |

| Urokinase | L-658,758 | 6.6 µM | Significantly lower potency compared to HNE. |

Experimental Protocols

In Vitro Human Neutrophil Elastase (HNE) Inhibition Assay

This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of L-658,758 against purified human neutrophil elastase.

Materials and Reagents:

-

Purified Human Neutrophil Elastase (HNE)

-

L-658,758

-

Fluorogenic HNE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

-

Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 0.1% BSA

-

Dimethyl Sulfoxide (DMSO)

-

96-well black microplates

-

Fluorometric microplate reader (Excitation/Emission: ~360-400 nm / ~460-505 nm)

Procedure:

-

Compound Preparation:

-

Prepare a stock solution of L-658,758 in DMSO (e.g., 10 mM).

-

Perform serial dilutions of the L-658,758 stock solution in Assay Buffer to achieve a range of desired final concentrations for the IC50 determination. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

-

-

Enzyme Preparation:

-

Dilute the purified HNE in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

-

-

Assay Protocol:

-

To the wells of a 96-well black microplate, add:

-

Assay Buffer (for blank and control wells)

-

L-658,758 at various concentrations (for test wells)

-

Vehicle control (Assay Buffer with the same final DMSO concentration as the test wells)

-

-

Add the diluted HNE solution to all wells except the blank.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare the fluorogenic substrate solution by diluting it in Assay Buffer to the desired final concentration (typically at or below the Km value).

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately place the microplate in a pre-warmed (e.g., 37°C) fluorometric microplate reader.

-

-

Data Acquisition and Analysis:

-

Measure the increase in fluorescence intensity over time (kinetic read).

-

Determine the initial reaction velocity (rate) for each concentration of the inhibitor.

-

Calculate the percentage of HNE inhibition for each L-658,758 concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway of Human Neutrophil Elastase in Airway Epithelial Cells

Application Notes and Protocols for the Inhibition of Proteinase-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteinase-3 (PR3), a serine protease primarily found in the azurophilic granules of neutrophils, plays a significant role in both innate immunity and the pathogenesis of various inflammatory diseases.[1][2] As a key enzyme in the inflammatory cascade, PR3 is involved in the degradation of extracellular matrix components, activation of cytokines, and induction of cell signaling pathways that can lead to tissue damage.[3][4] Consequently, PR3 has emerged as a critical therapeutic target for a range of conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and autoimmune disorders such as granulomatosis with polyangiitis (GPA), where it is the primary autoantigen.[5][6][7]

These application notes provide a comprehensive overview of the protocols for evaluating inhibitors of Proteinase-3. The following sections detail the methodologies for in vitro enzymatic assays and cell-based functional assays, present quantitative data for known inhibitors, and illustrate the key signaling pathways and experimental workflows.

Data Presentation: Inhibitor Activity Against Proteinase-3

The inhibitory activities of several compounds against human Proteinase-3 (hPR3) have been characterized and are summarized below. This data is crucial for researchers aiming to select appropriate control compounds or to compare the potency of novel inhibitors.

| Inhibitor | Target(s) | IC50 (nM) against hPR3 | Reference |

| α1-antitrypsin | Serine Proteases | 25 ± 1 | [5] |

| Sivelestat | Neutrophil Elastase, Proteinase-3 | 1100 ± 100 | [5] |

| AZD9668 | Neutrophil Elastase, Proteinase-3 | 2000 ± 100 | [5] |

Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50% and can vary depending on the assay conditions.

Experimental Protocols

In Vitro Enzymatic Assay for Proteinase-3 Inhibition

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the in vitro inhibitory activity of test compounds against purified human Proteinase-3.

Materials:

-

Purified human Proteinase-3 (hPR3)

-

FRET-based PR3 substrate (e.g., Abz-VADnVADYQ-EDDnp)

-

Assay Buffer: 50 mM HEPES, pH 7.4, 750 mM NaCl, 0.05% Igepal

-

Test compounds and control inhibitors (e.g., α1-antitrypsin)

-

DMSO (for dissolving compounds)

-

96-well black microplates

-

Microplate reader with fluorescence capabilities (Excitation/Emission wavelengths compatible with the FRET substrate)

Procedure:

-

Compound Preparation: Dissolve test compounds and control inhibitors in DMSO to create stock solutions. Prepare serial dilutions of the compounds in DMSO.

-

Assay Plate Preparation:

-

Add 50 µL of Assay Buffer to all wells of a 96-well plate.

-

Add 1 µL of the serially diluted test compounds or control inhibitors to the respective wells.

-

For "no inhibitor" control wells, add 1 µL of DMSO.

-

-

Enzyme Addition:

-

Dilute the purified hPR3 in Assay Buffer to the desired working concentration (e.g., 0.5 nM).

-

Add 25 µL of the diluted hPR3 solution to each well.

-

-

Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 30 minutes to allow the inhibitors to bind to the enzyme.[5]

-

Substrate Addition and Reaction Initiation:

-

Prepare the FRET substrate solution in Assay Buffer to a final concentration of 5 µM.[5]

-

Add 25 µL of the substrate solution to each well to initiate the enzymatic reaction.

-

-

Data Acquisition: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 30-60 minutes using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Cellular Assay: Inhibition of PR3-Mediated Effects in Neutrophils

This protocol outlines a method to assess the ability of a test compound to inhibit the functional activity of PR3 in a cellular context, such as the induction of a respiratory burst in neutrophils.

Materials:

-

Isolated human neutrophils

-

Test compounds and control inhibitors

-

Phorbol 12-myristate 13-acetate (PMA) or another neutrophil activator

-

Reagent to measure respiratory burst (e.g., Dihydrorhodamine 123 or Luminol)

-

Cell culture medium (e.g., RPMI 1640)

-

96-well white or clear-bottom microplates

-

Microplate reader with fluorescence or luminescence detection capabilities

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from fresh human blood using standard methods (e.g., density gradient centrifugation).

-

Compound Pre-incubation:

-

Resuspend the isolated neutrophils in cell culture medium.

-

Add the test compounds or control inhibitors at various concentrations to the neutrophil suspension.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C to allow for cell penetration and target engagement.

-

-

Activation and Detection:

-

Add the respiratory burst detection reagent to the cells.

-

Transfer the cell suspensions to the wells of a 96-well plate.

-

Add a neutrophil activator (e.g., PMA) to induce PR3 release and cellular activation.

-

-

Data Acquisition: Immediately measure the fluorescence or luminescence signal over time using a microplate reader.

-

Data Analysis:

-

Calculate the rate or total signal of the respiratory burst for each condition.

-

Determine the percent inhibition of the respiratory burst by the test compounds relative to the vehicle control.

-

Calculate the IC50 value of the inhibitor in this cellular assay.

-

Visualizations

Signaling Pathways

Proteinase-3 is implicated in several pro-inflammatory signaling pathways. Upon its release, PR3 can cleave and activate Protease-Activated Receptor-2 (PAR-2), leading to downstream signaling events.[8] Additionally, PR3 on the surface of apoptotic cells can trigger a pro-inflammatory response in macrophages through the IL-1R1/MyD88 signaling pathway.[6]

Experimental Workflow

The general workflow for screening and characterizing Proteinase-3 inhibitors involves a multi-step process, starting from a primary in vitro screen to more complex cellular and in vivo models.

References

- 1. Proteinase 3 - Wikipedia [en.wikipedia.org]

- 2. Immune functions of proteinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 4. hycultbiotech.com [hycultbiotech.com]

- 5. Expression and purification of human neutrophil proteinase 3 from insect cells and characterization of ligand binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteinase 3 on apoptotic cells disrupts immune silencing in autoimmune vasculitis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteinase 3 Interferes With C1q-Mediated Clearance of Apoptotic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neutrophil proteinase 3 (PR3) acts on protease-activated receptor-2 (PAR-2) to enhance vascular endothelial cell barrier function - PMC [pmc.ncbi.nlm.nih.gov]

L-658,758: A Potent Tool for Investigating Protease-Antiprotease Imbalance

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

L-658,758 is a cephalosporin-based, mechanism-based inhibitor of serine proteases, with potent activity against human neutrophil elastase (NE) and proteinase-3 (PR3). This compound serves as a critical tool for investigating the protease-antiprotease imbalance, a key pathological feature in various chronic inflammatory diseases such as cystic fibrosis (CF) and chronic obstructive pulmonary disease (COPD). In these conditions, an overabundance of proteases like NE, released from neutrophils, overwhelms the endogenous antiprotease defenses, leading to progressive tissue damage. L-658,758 allows for the specific inhibition of these key proteases, enabling researchers to dissect their roles in disease pathogenesis and to evaluate potential therapeutic strategies aimed at restoring balance.

Mechanism of Action

L-658,758 is a functionally irreversible inhibitor of human neutrophil elastase. Its mechanism involves the formation of a stable acyl-enzyme intermediate with the active site serine of the protease. This covalent modification effectively inactivates the enzyme. The dissociation of this complex is very slow, with a reported half-life of 9 hours for the L-658,758-neutrophil elastase complex, making it a long-acting inhibitor suitable for in vitro and in vivo studies.

Data Presentation

The following table summarizes the inhibitory activity of L-658,758 against key proteases implicated in inflammatory lung diseases.

| Target Protease | Organism | L-658,758 Activity | Other Notes |

| Human Neutrophil Elastase (NE) | Human | Potent, time-dependent, functionally irreversible inhibitor. Blocks >97% of activity in CF sputum.[1] Half-life of enzyme-inhibitor complex is 9 hours. | A primary target in inflammatory lung diseases. |

| Proteinase-3 (PR3) | Human | Effective inhibitor.[1] | Another key neutrophil serine protease involved in inflammation. |

| Macrophage Metalloelastase | Human, Mouse | No significant inhibition.[1] | Demonstrates selectivity for neutrophil serine proteases. |

| Pseudomonas aeruginosa elastase | - | No significant inhibition.[1] | Important for studying host-pathogen interactions in CF. |

Experimental Protocols

In Vitro Elastase Inhibition Assay in Biological Samples (e.g., Sputum Sol)

This protocol is adapted from studies on the inhibition of elastase activity in cystic fibrosis sputum.[1]

Objective: To determine the efficacy of L-658,758 in inhibiting neutrophil elastase activity in a complex biological sample.

Materials:

-

L-658,758

-

Sputum samples from patients with inflammatory lung disease

-

Phosphate-buffered saline (PBS)

-

Elastin substrate (e.g., elastin-fluorescein)

-

Fluorometer or spectrophotometer

-

Microcentrifuge

-

96-well plates

Procedure:

-

Sputum Sol Preparation:

-

Collect sputum samples and process them to obtain the sol phase. This typically involves centrifugation to separate the soluble components from cellular debris and mucus.

-

-

Inhibitor Preparation:

-

Prepare a stock solution of L-658,758 in an appropriate solvent (e.g., DMSO) and then dilute to the desired final concentrations in PBS.

-

-

Enzyme Inhibition Reaction:

-

In a 96-well plate, pre-incubate the sputum sol with various concentrations of L-658,758 or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Substrate Addition:

-

Add the elastin substrate to each well to initiate the reaction.

-

-

Measurement of Activity:

-

Measure the fluorescence or absorbance at appropriate intervals using a plate reader. The rate of substrate degradation is proportional to the elastase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of L-658,758 compared to the vehicle control.

-

In Vivo Model of Acute Lung Injury

This protocol is a general guideline based on the reported use of L-658,758 in a hamster model of lung hemorrhage and can be adapted for other rodent models of acute lung injury.

Objective: To evaluate the in vivo efficacy of L-658,758 in a model of protease-mediated lung injury.

Materials:

-

L-658,758

-

Animal model of acute lung injury (e.g., hamster, mouse)

-

Aerosol delivery system

-

Anesthesia

-

Surgical tools for tissue collection

-

Bronchoalveolar lavage (BAL) fluid collection supplies

-

Histology equipment and reagents

-

ELISA kits for inflammatory markers

Procedure:

-

Animal Model Induction:

-

Induce acute lung injury in the chosen animal model. This can be achieved through various methods, such as intratracheal instillation of lipopolysaccharide (LPS) or other inflammatory stimuli.

-

-

L-658,758 Administration:

-

Administer L-658,758 to the animals. Based on previous studies, aerosolized delivery is an effective route for targeting the lungs. The dosage and frequency will need to be optimized for the specific model and research question.

-

-

Monitoring and Sample Collection:

-

At predetermined time points after injury and treatment, euthanize the animals and collect relevant samples.

-

Perform bronchoalveolar lavage (BAL) to assess inflammatory cell infiltration and protein levels.

-

Collect lung tissue for histological analysis of tissue damage and for homogenization to measure myeloperoxidase (MPO) activity as an index of neutrophil infiltration.

-

-

Outcome Measures:

-

Histology: Stain lung tissue sections with Hematoxylin and Eosin (H&E) to assess the degree of inflammation, alveolar damage, and hemorrhage.

-

BAL Fluid Analysis: Perform cell counts and differentials on BAL fluid. Measure total protein concentration as an indicator of alveolar-capillary barrier disruption. Analyze cytokine and chemokine levels using ELISA.

-

MPO Assay: Measure MPO activity in lung homogenates to quantify neutrophil accumulation.

-

-

Data Analysis:

-

Compare the outcome measures between the L-658,758-treated group, a vehicle-treated control group, and a sham group (no injury).

-

Visualizations

References

Application Notes and Protocols for Studying Neutrophil-Mediated Tissue Damage with L-658,758

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing L-658,758, a potent and specific inhibitor of human neutrophil elastase (NE) and proteinase-3, in the investigation of neutrophil-mediated tissue damage. This document includes detailed protocols for in vitro and in vivo applications, quantitative data for L-658,758 and other common NE inhibitors, and diagrams of relevant signaling pathways.

Introduction to L-658,758

L-658,758 is a cephalosporin-based, mechanism-based inhibitor of serine proteinases, demonstrating high specificity for neutrophil elastase (NE) and proteinase-3.[1][2] Its irreversible mode of action and selectivity make it a valuable tool for distinguishing the pathological contributions of neutrophil-derived serine proteases from other proteases, such as matrix metalloproteinases, in inflammatory processes and tissue injury.[1][2]

Data Presentation: Quantitative Inhibitor Data

The following tables summarize the quantitative data for L-658,758 and provide a comparison with other commonly used neutrophil elastase inhibitors.

Table 1: Inhibitory Characteristics of L-658,758 against Human Neutrophil Elastase (HNE)

| Parameter | Value | Reference |

| Mechanism of Inhibition | Mechanism-based, functionally irreversible | [3] |

| Half-life of HNE-Inhibitor Complex (37°C) | 9 hours | [3] |

| Inhibition of NE in Cystic Fibrosis Sputum | >97% inhibition of elastinolytic activity | [2] |

| Molar Equivalents for 50% Inhibition of CF Sputum Elastase | 1.9 - 13.4 (depending on NE concentration) | [4] |

Table 2: Comparative Inhibitory Data of Various Neutrophil Elastase Inhibitors

| Inhibitor | Target(s) | IC50 / Ki | Reference |

| Sivelestat | Neutrophil Elastase | Ki = 37 nM | [5] |

| ONO-5046 (Sivelestat) | Neutrophil Elastase | - | [6][7] |

| GW311616A | Neutrophil Elastase | - | [8] |

Signaling Pathways

Neutrophil elastase can trigger intracellular signaling cascades that contribute to inflammation and tissue damage. L-658,758, by inhibiting NE, can be used to probe the roles of these pathways.

Caption: Signaling pathways activated by neutrophil elastase.

Experimental Protocols

In Vitro Protocol: Neutrophil Elastase Activity Assay

This protocol is designed to measure the activity of neutrophil elastase and assess the inhibitory potential of L-658,758 in a controlled in vitro setting.

Materials:

-

Human Neutrophil Elastase (HNE), purified

-

L-658,758

-

Neutrophil Elastase Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA or a fluorogenic substrate)

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij 35

-

96-well microplate (clear for colorimetric assays, black for fluorometric assays)

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve L-658,758 in an appropriate solvent (e.g., DMSO) to create a stock solution. Further dilute in Assay Buffer to desired concentrations.

-

Reconstitute the HNE substrate according to the manufacturer's instructions.

-

Dilute HNE in Assay Buffer to a working concentration.

-

-

Assay Setup:

-

In a 96-well plate, add 20 µL of Assay Buffer (for control wells) or 20 µL of varying concentrations of L-658,758 solution to the experimental wells.

-

Add 20 µL of the HNE working solution to all wells.

-

Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.

-

-

Initiate Reaction and Measurement:

-

Add 160 µL of the pre-warmed HNE substrate solution to each well to initiate the reaction.

-

Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the absorbance (for colorimetric substrates) or fluorescence (for fluorogenic substrates) at regular intervals (e.g., every minute) for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis (reaction velocity) for each well by determining the slope of the linear portion of the absorbance/fluorescence versus time curve.

-

Determine the percent inhibition for each concentration of L-658,758 compared to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the L-658,758 concentration to determine the IC50 value.

-

Caption: In Vitro Neutrophil Elastase Inhibition Assay Workflow.

In Vivo Protocol: Representative Model of Neutrophil-Mediated Acute Lung Injury

This protocol provides a representative framework for evaluating the efficacy of L-658,758 in a mouse model of acute lung injury (ALI) induced by lipopolysaccharide (LPS). This model is relevant for studying the role of neutrophil elastase in inflammatory lung diseases.

Animal Model:

-

Male C57BL/6 mice, 8-12 weeks old.

Materials:

-

L-658,758

-

Lipopolysaccharide (LPS) from E. coli

-

Sterile, pyrogen-free saline

-

Anesthesia (e.g., isoflurane or ketamine/xylazine)

-

Bronchoalveolar lavage (BAL) equipment

-

Myeloperoxidase (MPO) assay kit

-

ELISA kits for cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Animal Acclimation and Grouping:

-

Acclimate mice to the facility for at least one week before the experiment.

-

Randomly assign mice to the following groups:

-

Vehicle Control (Saline)

-

LPS + Vehicle

-

LPS + L-658,758 (at various doses)

-

-

-

Inhibitor and LPS Administration:

-

Prepare L-658,758 in a suitable vehicle for administration (e.g., saline with a small amount of a solubilizing agent if necessary). The route and timing of administration should be optimized based on the pharmacokinetic properties of L-658,758. A potential starting point, based on other NE inhibitors, could be intraperitoneal (i.p.) or intravenous (i.v.) injection 30-60 minutes prior to LPS challenge.[9][10]

-

Induce acute lung injury by intratracheal instillation of LPS (e.g., 1-5 mg/kg) in anesthetized mice.

-

-

Monitoring and Sample Collection:

-

Monitor the animals for signs of distress.

-

At a predetermined time point after LPS challenge (e.g., 4, 24, or 48 hours), euthanize the mice.

-

Perform bronchoalveolar lavage (BAL) to collect airway inflammatory cells and fluid.

-

Collect blood via cardiac puncture for serum analysis.

-

Harvest lung tissue for histology and biochemical analysis.

-

-

Outcome Measures:

-

BAL Fluid Analysis:

-

Perform total and differential cell counts to quantify neutrophil infiltration.

-

Measure total protein concentration as an indicator of vascular permeability and lung injury.

-

Measure cytokine levels (e.g., TNF-α, IL-6) by ELISA.

-

-

Lung Tissue Analysis:

-

Measure myeloperoxidase (MPO) activity as a quantitative measure of neutrophil accumulation in the lung tissue.

-

Perform histological analysis (e.g., H&E staining) to assess lung tissue damage, including edema, hemorrhage, and inflammatory cell infiltration.

-

-

-

Data Analysis:

-

Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different experimental groups.

-

Evaluate the effect of L-658,758 on reducing neutrophil infiltration, lung edema, and inflammatory cytokine production.

-

Caption: In Vivo Experimental Workflow for ALI Model.

References

- 1. The Signaling Pathway Involved in Neutrophil Elastase–Stimulated MUC1 Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of neutrophil elastase in CF sputum by L-658,758 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scholars@Duke publication: Neutrophil Elastase Activates Protease-activated Receptor-2 (PAR2) and Transient Receptor Potential Vanilloid 4 (TRPV4) to Cause Inflammation and Pain. [scholars.duke.edu]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. mdpi.com [mdpi.com]

- 6. Neutrophils mediate acute lung injury in rabbits: role of neutrophil elastase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of neutrophil elastase activity attenuates complement-mediated lung injury in the hamster - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Inhibition of Neutrophil Elastase Ameliorates Mouse Liver Damage Due to Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of a neutrophil elastase inhibitor on ventilator-induced lung injury in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The inhibition of neutrophil elastase ameliorates mouse liver damage due to ischemia and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for L-658,758 in High-Throughput Screening Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-658,758 is a potent, irreversible inhibitor of serine proteinases, with notable activity against human neutrophil elastase (HNE). HNE is a key enzyme implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, the identification and characterization of HNE inhibitors are of significant interest in drug discovery. High-throughput screening (HTS) assays are essential for efficiently screening large compound libraries to identify novel HNE inhibitors. These application notes provide a framework for utilizing L-658,758 as a reference compound in HTS assays for the discovery of new HNE inhibitors.

Principle of the High-Throughput Screening Assay

The primary HTS assay for HNE inhibitors relies on a fluorogenic substrate that is specifically cleaved by HNE. A commonly used substrate is N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-7-amino-4-methylcoumarin (MeOSuc-AAPV-AMC). In its intact form, the fluorescence of the 7-amino-4-methylcoumarin (AMC) group is quenched. Upon enzymatic cleavage by HNE, the highly fluorescent AMC moiety is released, resulting in a measurable increase in fluorescence intensity. The rate of this fluorescence increase is directly proportional to HNE activity. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescence signal.

Data Presentation